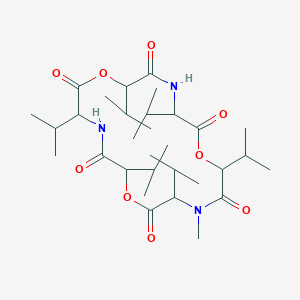![molecular formula C15H9ClF3NO4S B12285921 Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate CAS No. 61405-48-9](/img/structure/B12285921.png)
Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-{[2-chloro-4-(trifluorométhyl)phényl]sulfanyl}-2-nitrobenzoate de méthyle est un composé organique complexe de formule moléculaire C15H9ClF3NO4S. Il est caractérisé par la présence d'un groupe nitrobenzoate, d'un groupe trifluorométhyle et d'un groupe chlorophénylsulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-{[2-chloro-4-(trifluorométhyl)phényl]sulfanyl}-2-nitrobenzoate de méthyle implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir le 2-chloro-4-(trifluorométhyl)thiophénol avec le 5-bromo-2-nitrobenzoate de méthyle en milieu basique. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium dans un solvant approprié comme le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-{[2-chloro-4-(trifluorométhyl)phényl]sulfanyl}-2-nitrobenzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Réduction : Le composé peut être réduit en utilisant des réactifs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles en présence d'un catalyseur approprié.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Hydrure de lithium et d'aluminium ou hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'un catalyseur au palladium.
Principaux produits formés
Oxydation : Formation d'amines correspondantes.
Réduction : Formation de dérivés benzoates réduits.
Substitution : Formation de dérivés benzoates substitués.
Applications de la recherche scientifique
Le 5-{[2-chloro-4-(trifluorométhyl)phényl]sulfanyl}-2-nitrobenzoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules aux propriétés pharmacocinétiques améliorées.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité thermique accrue ou une résistance à la dégradation.
Mécanisme d'action
Le mécanisme d'action du 5-{[2-chloro-4-(trifluorométhyl)phényl]sulfanyl}-2-nitrobenzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle est connu pour améliorer la lipophilie du composé, facilitant son interaction avec les membranes lipidiques et les protéines. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-chloro-2-nitrobenzoate de méthyle
- 5-{[2-chloro-4-(trifluorométhyl)phénoxy]-2-nitrobenzoate de méthyle
- 2-chloro-4-(trifluorométhyl)pyrimidine-5-carboxylate de méthyle
Unicité
Le 5-{[2-chloro-4-(trifluorométhyl)phényl]sulfanyl}-2-nitrobenzoate de méthyle est unique en raison de la présence à la fois d'un groupe trifluorométhyle et d'un groupe nitrobenzoate, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de ces groupes fonctionnels en fait un composé précieux pour diverses applications, en particulier dans le développement de nouveaux médicaments et matériaux.
Propriétés
Numéro CAS |
61405-48-9 |
|---|---|
Formule moléculaire |
C15H9ClF3NO4S |
Poids moléculaire |
391.7 g/mol |
Nom IUPAC |
methyl 5-[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C15H9ClF3NO4S/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 |
Clé InChI |
DDHHWTSFMQJGTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


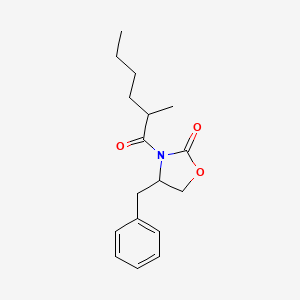

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)

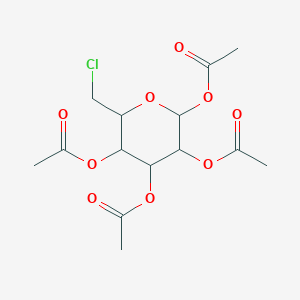
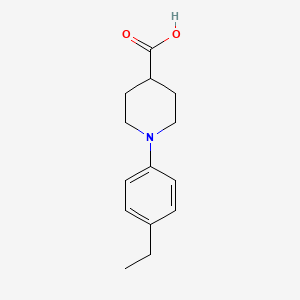
![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)

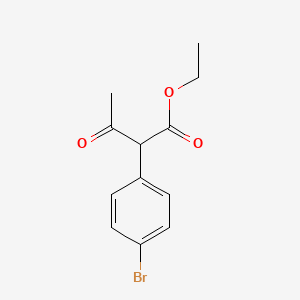
![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)


